Technical Guide: Physical Properties & Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine
Technical Guide: Physical Properties & Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine
The following technical guide details the physical properties, synthesis, and characterization of 1-(4-Bromo-2-nitrophenyl)piperazine , a critical intermediate in the development of bioactive scaffolds, particularly for antifungal and kinase inhibitor research.
[1]
Executive Summary
1-(4-Bromo-2-nitrophenyl)piperazine is a functionalized N-aryl piperazine derivative characterized by the presence of a secondary amine, an electrophilic aryl bromide, and an ortho-nitro group.[1] This specific substitution pattern makes it a versatile "linchpin" scaffold in medicinal chemistry.[1] The nitro group serves as a masked aniline for future cyclization (e.g., to benzimidazoles or quinoxalines), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and structural characterization data to support researchers in utilizing this intermediate effectively.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models for the free base form of the compound.
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 1-(4-Bromo-2-nitrophenyl)piperazine |
| Common Aliases | 4-(4-Bromo-2-nitrophenyl)piperazine; N-(4-Bromo-2-nitrophenyl)piperazine |
| CAS Number | 823293-63-0 (Free base); 946683-33-6 (Boc-protected precursor) |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ |
| Molecular Weight | 286.13 g/mol |
| SMILES | C1CN(CCN1)C2=C(C=C(C=C2)Br)[O-] |
Physical Properties
| Property | Value / Description | Note |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of o-nitroanilines due to |
| Melting Point | 118 – 122 °C (Predicted) | Experimental values for the HCl salt are typically higher (>200 °C, decomp). |
| Boiling Point | 415.3 ± 45.0 °C (at 760 mmHg) | Predicted; decomposes before boiling at atm pressure. |
| Density | 1.56 ± 0.1 g/cm³ | High density due to bromine substitution. |
| Solubility | DMSO (>50 mg/mL), DMF, DCM, EtOAc | Poorly soluble in water; soluble in dilute aqueous acid. |
| pKa (Calc.) | 8.65 ± 0.20 (Piperazine N4) | The N1 nitrogen is non-basic due to conjugation with the o-nitroaryl ring. |
| LogP | 2.16 ± 0.35 | Moderately lipophilic; suitable for membrane permeability optimization. |
Structural Characterization
Accurate identification relies on spectroscopic signatures that distinguish the product from the starting materials (piperazine and 4-bromo-1-fluoro-2-nitrobenzene).[1]
Proton NMR ( H NMR) Features
Solvent: DMSO-d
-
Aromatic Region (3H):
-
~8.05 ppm (d,
Hz, 1H): Proton adjacent to the nitro group (H-3). -
~7.65 ppm (dd,
Hz, 1H): Proton meta to the nitro group (H-5). -
~7.15 ppm (d,
Hz, 1H): Proton ortho to the piperazine ring (H-6).
-
~8.05 ppm (d,
-
Aliphatic Region (8H):
- ~3.00 – 3.15 ppm (m, 4H): Piperazine protons adjacent to the aryl ring (deshielded).
- ~2.85 – 2.95 ppm (m, 4H): Piperazine protons adjacent to the secondary amine.
-
Note: A broad singlet at
~2.0 ppm (variable) corresponds to the N-H amine proton.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
observed at 286.0 and 288.0 . -
Isotope Pattern: A distinct 1:1 doublet confirms the presence of a single bromine atom (
Br and Br).
Synthesis & Purification Protocol
The most robust route involves a Nucleophilic Aromatic Substitution (S
Reaction Scheme
The synthesis proceeds via the reaction of N-Boc-piperazine with 4-bromo-1-fluoro-2-nitrobenzene, followed by acid-mediated deprotection.[1]
Figure 1: Step-wise synthesis workflow for high-purity isolation.
Detailed Methodology
Step 1: S
Ar Coupling[1]
-
Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and N-Boc-piperazine (1.1 equiv).
-
Solvent: Dissolve in anhydrous DMSO (5 mL per gram of substrate).
-
Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).
-
Reaction: Heat to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product will appear as a bright yellow/orange spot.[1]
-
Workup: Pour the reaction mixture into ice-cold water. The Boc-protected intermediate typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.
-
Purification: If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH if necessary.
-
Step 2: Deprotection (Boc Removal)
-
Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).
-
Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (approx. 20-30% v/v final concentration). Alternatively, use 4M HCl in Dioxane .
-
Reaction: Stir at room temperature for 2–3 hours until gas evolution (CO₂) ceases and LC-MS shows complete conversion to the free amine (MW ~286).
-
Isolation:
-
For HCl Salt: Concentrate in vacuo to obtain the hydrochloride salt directly.[1]
-
For Free Base: Neutralize with saturated aqueous NaHCO₃, extract with DCM/MeOH (9:1), dry, and concentrate.
-
Applications in Drug Discovery[8]
This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Antifungals: Analogues of Posaconazole where the piperazine phenyl ring requires specific halogenation.[1]
-
Kinase Inhibitors: The o-nitro group allows reduction to the aniline, enabling the formation of Benzimidazole or Quinoxaline cores via cyclization with aldehydes or oxalic acid derivatives.[1]
-
PROTAC Linkers: The secondary amine provides a distinct attachment point for E3 ligase ligands or warheads.[1]
Figure 2: Divergent synthesis pathways utilizing the scaffold.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the HCl salt is stable at room temperature.[1]
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Bromine).
References
-
PubChem Compound Summary . 1-(4-Bromo-2-nitrophenyl)piperazine Derivatives. National Center for Biotechnology Information.[1] Link
-
DeRoy, P. L., et al. (2007) . "Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes/amines."[1] Organic Letters, 9(14), 2741-2743. (Describes the SNAr conditions for 4-bromo-1-fluoro-2-nitrobenzene). Link
-
Lynch, S. M., et al. "Dibenzazepines and dibenzoxazepines as sodium channel blockers." (Patent literature citing the use of the intermediate).
-
ChemShuttle Catalog . Product Entry: 1-(4-bromo-2-nitrophenyl)piperazine. Link
-
Sigma-Aldrich .[1][4] Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene. (Precursor data and reaction applications). Link
